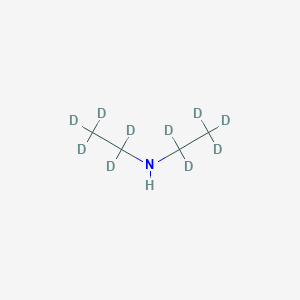
Diethyl-d10-amine
カタログ番号 B123111
分子量: 83.2 g/mol
InChIキー: HPNMFZURTQLUMO-MWUKXHIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US03947593
Procedure details


Following the procedure of Example 32, only substituting respectively for 3,6-bis(4-chlorobutyryl)-N-ethylcarbazole and dimethylamine the appropriate molar equivalent amount of 3,6-bis(5-chlorovaleryl)-N-methylcarbazole, prepared from N-methylcarbazole and 5-chlorovaleryl chloride, and an excess of diethylamine, 3,6-bis(5-diethylaminovaleryl)-N-methylcarbazole is obtained.


Name
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name

Identifiers


|
REACTION_CXSMILES
|
ClCCCC(C1C=[CH:9][C:10]2[N:11]([CH2:26][CH3:27])[C:12]3[C:17](C=2C=1)=CC(C(=O)CCCCl)=C[CH:13]=3)=O.CNC.Cl[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([C:38]1[CH:39]=[CH:40][C:41]2[N:42]([CH3:58])[C:43]3[C:48]([C:49]=2[CH:50]=1)=[CH:47][C:46]([C:51](=[O:57])[CH2:52][CH2:53][CH2:54][CH2:55]Cl)=[CH:45][CH:44]=3)=[O:37].C[N:60]1[C:72]2C=CC=C[C:67]=2C2[C:61]1=[CH:62]C=CC=2.ClCCCCC(Cl)=O>>[CH2:10]([NH:11][CH2:12][CH3:13])[CH3:9].[CH2:26]([N:11]([CH2:12][CH3:17])[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([C:38]1[CH:39]=[CH:40][C:41]2[N:42]([CH3:58])[C:43]3[C:48]([C:49]=2[CH:50]=1)=[CH:47][C:46]([C:51](=[O:57])[CH2:52][CH2:53][CH2:54][CH2:55][N:60]([CH2:72][CH3:67])[CH2:61][CH3:62])=[CH:45][CH:44]=3)=[O:37])[CH3:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCl)=O)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Three
|
Name
|
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCCl)=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C2=CC=CC=C2C=2C=CC=CC12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCC(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCN(CC)CC)=O)C)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US03947593
Procedure details


Following the procedure of Example 32, only substituting respectively for 3,6-bis(4-chlorobutyryl)-N-ethylcarbazole and dimethylamine the appropriate molar equivalent amount of 3,6-bis(5-chlorovaleryl)-N-methylcarbazole, prepared from N-methylcarbazole and 5-chlorovaleryl chloride, and an excess of diethylamine, 3,6-bis(5-diethylaminovaleryl)-N-methylcarbazole is obtained.


Name
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name

Identifiers


|
REACTION_CXSMILES
|
ClCCCC(C1C=[CH:9][C:10]2[N:11]([CH2:26][CH3:27])[C:12]3[C:17](C=2C=1)=CC(C(=O)CCCCl)=C[CH:13]=3)=O.CNC.Cl[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([C:38]1[CH:39]=[CH:40][C:41]2[N:42]([CH3:58])[C:43]3[C:48]([C:49]=2[CH:50]=1)=[CH:47][C:46]([C:51](=[O:57])[CH2:52][CH2:53][CH2:54][CH2:55]Cl)=[CH:45][CH:44]=3)=[O:37].C[N:60]1[C:72]2C=CC=C[C:67]=2C2[C:61]1=[CH:62]C=CC=2.ClCCCCC(Cl)=O>>[CH2:10]([NH:11][CH2:12][CH3:13])[CH3:9].[CH2:26]([N:11]([CH2:12][CH3:17])[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([C:38]1[CH:39]=[CH:40][C:41]2[N:42]([CH3:58])[C:43]3[C:48]([C:49]=2[CH:50]=1)=[CH:47][C:46]([C:51](=[O:57])[CH2:52][CH2:53][CH2:54][CH2:55][N:60]([CH2:72][CH3:67])[CH2:61][CH3:62])=[CH:45][CH:44]=3)=[O:37])[CH3:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCl)=O)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Three
|
Name
|
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCCl)=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C2=CC=CC=C2C=2C=CC=CC12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCC(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCN(CC)CC)=O)C)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US03947593
Procedure details


Following the procedure of Example 32, only substituting respectively for 3,6-bis(4-chlorobutyryl)-N-ethylcarbazole and dimethylamine the appropriate molar equivalent amount of 3,6-bis(5-chlorovaleryl)-N-methylcarbazole, prepared from N-methylcarbazole and 5-chlorovaleryl chloride, and an excess of diethylamine, 3,6-bis(5-diethylaminovaleryl)-N-methylcarbazole is obtained.


Name
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name

Identifiers


|
REACTION_CXSMILES
|
ClCCCC(C1C=[CH:9][C:10]2[N:11]([CH2:26][CH3:27])[C:12]3[C:17](C=2C=1)=CC(C(=O)CCCCl)=C[CH:13]=3)=O.CNC.Cl[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([C:38]1[CH:39]=[CH:40][C:41]2[N:42]([CH3:58])[C:43]3[C:48]([C:49]=2[CH:50]=1)=[CH:47][C:46]([C:51](=[O:57])[CH2:52][CH2:53][CH2:54][CH2:55]Cl)=[CH:45][CH:44]=3)=[O:37].C[N:60]1[C:72]2C=CC=C[C:67]=2C2[C:61]1=[CH:62]C=CC=2.ClCCCCC(Cl)=O>>[CH2:10]([NH:11][CH2:12][CH3:13])[CH3:9].[CH2:26]([N:11]([CH2:12][CH3:17])[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([C:38]1[CH:39]=[CH:40][C:41]2[N:42]([CH3:58])[C:43]3[C:48]([C:49]=2[CH:50]=1)=[CH:47][C:46]([C:51](=[O:57])[CH2:52][CH2:53][CH2:54][CH2:55][N:60]([CH2:72][CH3:67])[CH2:61][CH3:62])=[CH:45][CH:44]=3)=[O:37])[CH3:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCl)=O)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Three
|
Name
|
3,6-bis(5-chlorovaleryl)-N-methylcarbazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCCl)=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C2=CC=CC=C2C=2C=CC=CC12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCC(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCCCC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(CCCCN(CC)CC)=O)C)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
